
N4-benzyl-6-methylpyrimidine-2,4-diamine
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Overview
Description
N4-benzyl-6-methylpyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Route Overview
- Starting Materials : 6-methylpyrimidine-2,4-diamine and benzyl halides.
- Solvents : DMF or DMSO.
- Base : Potassium carbonate.
- Reaction Conditions : Heating to promote nucleophilic substitution.
N4-benzyl-6-methylpyrimidine-2,4-diamine exhibits promising biological activities, particularly as an enzyme inhibitor with potential therapeutic applications.
Anticancer Properties
Research indicates that this compound can inhibit key signaling pathways associated with tumor growth. For instance, it has been shown to affect receptor tyrosine kinases that are often dysregulated in cancer cells.
Case Study: Anticancer Efficacy
A study assessed the compound's cytotoxicity against various cancer cell lines, revealing significant effects at low micromolar concentrations. The mechanism behind this activity was linked to the induction of apoptosis in cancer cells through modulation of cell cycle regulators.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated activity against various bacterial strains. This suggests its potential as a therapeutic agent for treating infections resistant to conventional antibiotics.
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for enhanced biological activity and selectivity against specific targets.
Potential Applications
- Drug Development : As a lead compound for designing new anticancer or antimicrobial agents.
- Biochemical Assays : Used as a ligand in various biochemical assays to study enzyme kinetics and inhibition mechanisms.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against various bacteria | |
Enzyme Inhibition | Inhibits receptor tyrosine kinases |
Properties
Molecular Formula |
C12H14N4 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
4-N-benzyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4/c1-9-7-11(16-12(13)15-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H3,13,14,15,16) |
InChI Key |
IZSMCEZWXPRSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.